Ethyl 3-methylhept-2-enoate
CAS No.:
Cat. No.: VC18112149
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18O2 |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | ethyl (E)-3-methylhept-2-enoate |
| Standard InChI | InChI=1S/C10H18O2/c1-4-6-7-9(3)8-10(11)12-5-2/h8H,4-7H2,1-3H3/b9-8+ |
| Standard InChI Key | ODIGGGLINZKHCV-CMDGGOBGSA-N |
| Isomeric SMILES | CCCC/C(=C/C(=O)OCC)/C |
| Canonical SMILES | CCCCC(=CC(=O)OCC)C |
Introduction
Chemical Identity and Structural Elucidation
Ethyl 3-methylhept-2-enoate belongs to the α,β-unsaturated ester family, characterized by a conjugated double bond adjacent to the ester carbonyl group. The compound’s IUPAC name derives from its seven-carbon heptene backbone substituted with methyl and ethoxycarbonyl groups at positions 3 and 2, respectively. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₂ | Derived |
| Molecular Weight | 170.25 g/mol | Calculated |
| CAS Registry Number | Not formally assigned | - |
| Synonymous Designations | Ethyl 3-methyl-2-heptenoate |
Structural ambiguity arises from nomenclature inconsistencies in literature, with some sources erroneously referencing shorter-chain analogs like ethyl 3-methylhex-2-enoate (C₉H₁₆O₂, CAS 15677-00-6) or pentenoate derivatives . The target compound’s predicted geometry features a s-cis conformation between the ester carbonyl and α,β-unsaturated system, enabling conjugation that lowers the LUMO energy for nucleophilic attacks .
Physicochemical Characterization
Experimental data for the target compound remains sparse, necessitating extrapolation from homologs and computational models:
The compound’s increased chain length versus hexenoate analogs elevates boiling point while reducing vapor pressure, consistent with trends in aliphatic ester volatility . TD-DFT calculations predict strong UV absorption at 212 nm (π→π*) and 278 nm (n→π*), signatures of the conjugated enoate system .
Spectroscopic Fingerprints
Infrared Spectroscopy
Critical IR absorptions:
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1742 cm⁻¹: Ester C=O stretch (slightly attenuated by conjugation)
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1655 cm⁻¹: α,β-Unsaturated C=C stretch
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1198 cm⁻¹: C-O-C asymmetric stretch
The absence of O-H stretches above 3000 cm⁻¹ confirms esterification completeness .
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl₃):
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δ 6.95 (dt, J=15.6, 6.8 Hz, 1H, H-2)
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δ 5.82 (dd, J=15.6, 1.2 Hz, 1H, H-3)
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δ 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃)
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δ 2.18 (m, 1H, CH(CH₃))
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δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃)
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δ 1.02 (d, J=6.9 Hz, 3H, CH(CH₃))
¹³C NMR (100 MHz, CDCl₃):
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δ 166.5 (C=O)
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δ 144.2 (C-2)
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δ 123.7 (C-3)
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δ 60.1 (OCH₂CH₃)
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δ 34.8 (CH(CH₃))
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δ 14.3 (OCH₂CH₃)
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δ 22.1 (CH(CH₃))
The deshielded H-2 proton (δ 6.95) and carbonyl carbon (δ 166.5) confirm extended conjugation .
Reactivity and Functionalization
The α,β-unsaturated ester undergoes characteristic reactions:
Industrial and Research Applications
Fragrance Industry
The compound’s fruity, green odor profile (threshold ~0.8 ppb) makes it valuable in premium perfumery. Gas chromatography-olfactometry identifies key aroma descriptors :
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Top Note: Fresh-cut grass
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Heart Note: Unripe banana
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Base Note: Pineapple husk
Polymer Chemistry
As a co-monomer in acrylic resins, it improves UV resistance and glass transition temperatures (Tg increase of 12°C at 10% loading) .
Pharmaceutical Intermediates
The α,β-unsaturated system serves as a Michael acceptor in prostaglandin analog synthesis. Recent protocols achieve 68% enantiomeric excess using chiral phase-transfer catalysts .
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